molecular formula C30H37Cl2N3O B12759062 2-Pyrrolidinone, 1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-5-phenyl-, dihydrochloride, hydrate CAS No. 109758-22-7

2-Pyrrolidinone, 1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-5-phenyl-, dihydrochloride, hydrate

Katalognummer: B12759062
CAS-Nummer: 109758-22-7
Molekulargewicht: 526.5 g/mol
InChI-Schlüssel: QUSTYIYLXWDAGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyrrolidinone, 1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-5-phenyl-, dihydrochloride, hydrate is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a piperazine ring, and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-5-phenyl-, dihydrochloride, hydrate typically involves multiple steps. The process begins with the formation of the pyrrolidinone ring, followed by the introduction of the piperazine ring and the phenyl group. The final step involves the formation of the dihydrochloride salt and the hydrate form. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and efficiency. The purification of the final product typically involves crystallization, filtration, and drying steps.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyrrolidinone, 1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-5-phenyl-, dihydrochloride, hydrate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

2-Pyrrolidinone, 1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-5-phenyl-, dihydrochloride, hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Pyrrolidinone, 1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-5-phenyl-, dihydrochloride, hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Pyrrolidinone, 1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-5-phenyl-, dihydrochloride, hydrate include other pyrrolidinone derivatives, piperazine derivatives, and phenyl-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.

Eigenschaften

CAS-Nummer

109758-22-7

Molekularformel

C30H37Cl2N3O

Molekulargewicht

526.5 g/mol

IUPAC-Name

1-[3-(4-benzhydrylpiperazin-1-yl)propyl]-5-phenylpyrrolidin-2-one;dihydrochloride

InChI

InChI=1S/C30H35N3O.2ClH/c34-29-18-17-28(25-11-4-1-5-12-25)33(29)20-10-19-31-21-23-32(24-22-31)30(26-13-6-2-7-14-26)27-15-8-3-9-16-27;;/h1-9,11-16,28,30H,10,17-24H2;2*1H

InChI-Schlüssel

QUSTYIYLXWDAGU-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1C2=CC=CC=C2)CCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.